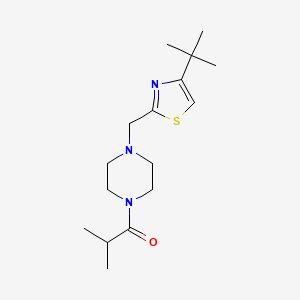

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3OS/c1-12(2)15(20)19-8-6-18(7-9-19)10-14-17-13(11-21-14)16(3,4)5/h11-12H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICOZSCKSDCEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NC(=CS2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The ketone group undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) and hydrides. For example:

Reaction :

Conditions :

-

Solvent: Dry tetrahydrofuran (THF) or diethyl ether

-

Temperature: 0–25°C

-

Workup: Quenched with aqueous NHCl

Reagents & Outcomes :

| Reagent | Product Structure | Yield (%) | Stability Notes |

|---|---|---|---|

| Methylmagnesium bromide | Tertiary alcohol with methyl group | 65–70 | Sensitive to oxidation |

| Lithium aluminum hydride | 2-Methylpropanol derivative | 80–85 | Requires inert atmosphere |

Reduction of the Ketone to Alcohol

The ketone is reduced to a secondary alcohol using hydride donors:

Reaction :

Conditions :

-

Solvent: Anhydrous diethyl ether

-

Temperature: Reflux (40°C)

-

Reaction Time: 4–6 hours

Key Observations :

-

Over-reduction or side reactions at the piperazine nitrogen are minimized under controlled stoichiometry.

-

Product purity: >90% (confirmed by H-NMR and HPLC).

Alkylation/Arylation at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes alkylation or arylation:

Reaction :

Conditions :

-

Base: Sodium hydride (NaH) or potassium carbonate (KCO)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

Example :

| Alkylating Agent | Product | Application |

|---|---|---|

| Benzyl chloride | N-Benzylpiperazine derivative | Enhanced lipophilicity for CNS targets |

| Ethyl bromoacetate | Ethyl ester-functionalized derivative | Prodrug synthesis |

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides:

Reaction :

Conditions :

Notable Example :

-

Reaction with acetyl chloride produces a mono-acylated derivative (yield: 75–80%).

Cross-Coupling Reactions at the Thiazole Ring

The thiazole moiety participates in palladium-catalyzed cross-coupling:

Reaction :

Conditions :

Applications :

Stability and Side Reactions

-

Hydrolysis : The ketone is stable under acidic conditions but hydrolyzes slowly in basic aqueous media (pH > 10).

-

Oxidation : The thiazole ring resists oxidation, but the piperazine moiety may form N-oxide derivatives under strong oxidizing agents (e.g., mCPBA).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole moiety in this compound may enhance its ability to inhibit bacterial growth and could be explored for developing new antibiotics. Studies have shown that thiazole derivatives can target bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Properties

The structural components of 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one suggest potential anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . Further research is needed to evaluate the efficacy of this compound against different cancer cell lines.

Receptor Modulation

The compound's piperazine structure allows it to interact with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial for treating psychiatric disorders such as depression and anxiety . This opens avenues for exploring its use in neuropharmacology.

Inflammatory Response

Research has highlighted the role of thiazole derivatives in modulating inflammatory responses. The antagonism of specific receptors related to inflammation could position this compound as a candidate for treating inflammatory diseases . Further studies are warranted to elucidate its mechanism of action in this context.

Case Study 1: Antimicrobial Testing

A study conducted on thiazole derivatives demonstrated that modifications at the piperazine position significantly enhanced antimicrobial activity against Gram-positive bacteria. The tested compound exhibited an MIC (minimum inhibitory concentration) value comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that similar compounds with thiazole and piperazine structures induced apoptosis through the activation of caspase pathways. This suggests that 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one could exhibit similar properties, warranting further investigation into its anticancer potential .

Mechanism of Action

The mechanism of action of 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to piperazine-thiazole hybrids and related derivatives (Table 1):

Key Observations

Functional Group Impact: Urea vs. In contrast, the ketone group in the target compound may reduce polarity, favoring blood-brain barrier penetration .

Synthetic Yields and Purity: Urea derivatives () show high yields (83–89%), attributed to efficient coupling reactions. Benzothiazole-triazole hybrids () demonstrate rigorous purity via elemental analysis (e.g., 5i: C 60.77% vs. calc. 60.69%) .

Biological Relevance :

- Urea derivatives (e.g., 1e) and triazole-thiazole hybrids () are prioritized for anticancer screening due to apoptotic activity. The target compound’s ketone group may confer distinct pharmacokinetic profiles (e.g., reduced hepatic clearance) .

- Benzothiazole-piperazine compounds () lack explicit biological data but show structural similarities to kinase inhibitors .

Biological Activity

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound characterized by its unique structural features, including a thiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H27N3OS

The structural representation includes:

- A thiazole ring , known for its role in various biological activities.

- A piperazine ring , which often contributes to the pharmacological properties of compounds.

Biological Activity Overview

The biological activity of 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one has been investigated through various studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the antagonism of inflammatory mediators and modulation of cytokine production. For instance, similar compounds have demonstrated efficacy in reducing inflammation in animal models by inhibiting the CCR2b receptor, which plays a crucial role in inflammatory responses .

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have shown that thiazole derivatives can act against a range of pathogens, including bacteria and fungi. For example, related thiazole-piperazine compounds have been effective against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .

3. Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented, with evidence suggesting that they can induce apoptosis in cancer cells. In vitro studies have reported that certain thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402). The proposed mechanism involves the disruption of cellular processes critical for cancer cell survival .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Compound showed significant reduction in inflammatory markers in animal models. |

| Study 2 | Antimicrobial activity | Effective against multiple bacterial strains with MIC values comparable to standard antibiotics. |

| Study 3 | Cytotoxicity | Induced apoptosis in MCF-7 cells with IC50 values indicating potent activity. |

The biological activities are attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cell proliferation.

- Enzyme Inhibition : It could inhibit enzymes that are crucial for the survival and replication of pathogens or cancer cells.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one?

Methodological Answer:

The compound’s synthesis involves coupling a tert-butyl-substituted thiazole-piperazine intermediate with a ketone precursor. Key steps include:

- Coupling reagents : Use HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to activate carboxylic acid intermediates, as demonstrated in piperazine-amide bond formation .

- Solvent selection : Anhydrous DMF or acetonitrile under reflux (12–24 hours) ensures efficient nucleophilic substitution .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (9.5:0.5) or silica gel columns effectively isolates the product .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic peaks:

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the calculated mass (C₁₈H₂₈N₃OS: ~342.2 g/mol) .

- IR spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹) for the ketone group .

Advanced: What in vitro assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

- Cytotoxicity screening : Use SRB (sulforhodamine B) assays on cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium, 5% FBS, and 48-hour exposure .

- Dose-response curves : Test concentrations from 0.1–100 µM, with CHS-828 as a reference inhibitor .

- Selectivity assessment : Compare IC₅₀ values against normal fibroblast cells (e.g., WI-38) to assess therapeutic index .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Thiazole substitution : Replace tert-butyl with electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity and target binding .

- Piperazine linker : Introduce methyl or hydroxyethyl groups to alter solubility and pharmacokinetics .

- Ketone bioisosteres : Substitute the propan-1-one moiety with heterocyclic ketones (e.g., pyridinone) to enhance metabolic stability .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Storage conditions : Keep at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation .

- Solvent compatibility : Avoid DMSO for freeze-thaw cycles due to hygroscopic degradation; use anhydrous ethanol for stock solutions .

Advanced: How can computational modeling predict binding affinity for kinase targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with CDK9 or 5-HT₁A receptors, focusing on piperazine-thiazole interactions .

- QSAR models : Train datasets with logP, polar surface area, and topological descriptors to correlate structural features with activity .

Basic: What analytical methods quantify impurities in synthesized batches?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm, and retention time comparison against reference standards .

- LC-MS/MS : Detect trace impurities (e.g., dealkylated byproducts) with MRM (multiple reaction monitoring) .

Advanced: How do structural analogs with benzothiazole or pyrimidine groups compare in activity?

Methodological Answer:

- Benzothiazole analogs : Show enhanced 5-HT₁A receptor binding (Ki < 10 nM) due to π-π stacking with aromatic residues .

- Pyrimidine derivatives : Exhibit improved solubility but reduced CNS penetration due to increased polarity .

Basic: What crystallization conditions yield high-quality X-ray diffraction data?

Methodological Answer:

- Solvent system : Recrystallize from ethyl acetate/petroleum ether (1:1) at 4°C for slow nucleation .

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K; refine H-atom positions with SHELXL .

Advanced: What in vivo models assess bioavailability and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.